

Application Notes and Protocols for AMG 714 In Vitro Cell-Based Assays

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Compound of Interest

Compound Name: Dup 714

Cat. No.: B145773

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Introduction

AMG 714, also known as ordesekimab and PRV-015, is a fully human monoclonal antibody that targets Interleukin-15 (IL-15).^{[1][2]} IL-15 is a pro-inflammatory cytokine that plays a crucial role in the activation and proliferation of various immune cells, including natural killer (NK) cells and T cells.^{[3][4]} By binding to IL-15, AMG 714 effectively blocks its interaction with the IL-2/IL-15 receptor beta subunit (CD122) and the common gamma chain (γ_c), thereby inhibiting downstream signaling pathways.^{[1][2][5]} These application notes provide detailed protocols for in vitro cell-based assays to characterize the biological activity of AMG 714.

Mechanism of Action

AMG 714 specifically binds to IL-15, preventing its association with the shared IL-2R β and common γ chain of the IL-15 receptor complex.^{[1][2]} This blockade inhibits the activation of intracellular signaling cascades, most notably the JAK-STAT pathway. A key downstream event that is inhibited is the phosphorylation of STAT5, a critical transcription factor for the expression of genes involved in cell survival, proliferation, and activation.^[6]

Data Presentation

The following tables summarize quantitative data from in vitro studies assessing the activity of AMG 714.

Table 1: In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay with Ordesekimab (AMG 714)[1][5]

Cell Type	Treatment	Outcome
Human Peripheral Blood Mononuclear Cells (PBMCs)	Ordesekimab (lots with 4.7-10.6% high mannose content) + recombinant human IL-15	No significant ADCC activity against monocytes observed. [1]
Primary B-cells (as targets)	Anti-CD20 (positive control)	Induced cytotoxicity.[5]
Primary Monocytes (as targets)	Ordesekimab	No significant cytotoxicity observed.[5]

Table 2: Inhibition of IL-15-Mediated Signaling by AMG 714[6]

Cell Type	Stimulation	AMG 714 Concentration	Outcome
Human Natural Killer (NK) cells	IL-15 (30 ng/ml)	Various concentrations	Inhibition of CD69 expression.
Whole blood incubated with IL15Ra-CHO cells	IL-15 trans-presentation	Various concentrations	Prevention of STAT5 phosphorylation in NK cells.

Experimental Protocols

Inhibition of IL-15-Induced STAT5 Phosphorylation in Human PBMCs

This assay measures the ability of AMG 714 to block IL-15-induced phosphorylation of STAT5 in peripheral blood mononuclear cells (PBMCs) by flow cytometry.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)

- AMG 714
- Isotype control antibody
- Recombinant Human IL-15 (rhIL-15)
- RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
- Phosphate Buffered Saline (PBS)
- Fixation/Permeabilization Buffer
- Fluorochrome-conjugated anti-human CD3, CD56, and phospho-STAT5 (pSTAT5) antibodies

Protocol:

- **PBMC Isolation:** Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- **Cell Plating:** Resuspend PBMCs in RPMI 1640 with 10% FBS and plate at a density of 1×10^6 cells/well in a 96-well U-bottom plate.
- **Antibody Pre-incubation:** Add serial dilutions of AMG 714 or isotype control antibody to the wells. Incubate for 1 hour at 37°C.
- **IL-15 Stimulation:** Add rhIL-15 to a final concentration of 50 ng/mL to all wells except for the unstimulated control. Incubate for 15 minutes at 37°C.
- **Fixation:** Fix the cells by adding a fixation buffer for 20 minutes at room temperature.
- **Permeabilization:** Wash the cells with PBS and then permeabilize using a permeabilization buffer for 30 minutes at 4°C.
- **Staining:** Stain the cells with a cocktail of fluorochrome-conjugated anti-CD3, anti-CD56, and anti-pSTAT5 antibodies for 30-60 minutes at 4°C in the dark.
- **Flow Cytometry Analysis:** Wash the cells and resuspend in PBS. Acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) of pSTAT5 in the NK cell (CD3-

CD56+) and T cell (CD3+CD56-) populations.

Inhibition of IL-15-Induced NK Cell Activation (CD69 Expression)

This assay assesses the ability of AMG 714 to inhibit IL-15-induced upregulation of the early activation marker CD69 on NK cells.

Materials:

- Human Natural Killer (NK) cells (isolated from PBMCs)
- AMG 714
- Isotype control antibody
- Recombinant Human IL-15 (rhIL-15)
- RPMI 1640 medium supplemented with 10% FBS
- Phosphate Buffered Saline (PBS)
- Fluorochrome-conjugated anti-human CD56 and CD69 antibodies

Protocol:

- **NK Cell Isolation:** Isolate NK cells from healthy donor PBMCs using a negative selection kit.
- **Cell Plating:** Plate isolated NK cells at a density of 2×10^5 cells/well in a 96-well flat-bottom plate in RPMI 1640 with 10% FBS.
- **Antibody Pre-incubation:** Add serial dilutions of AMG 714 or isotype control antibody to the wells. Incubate for 1 hour at 37°C.
- **IL-15 Stimulation:** Add rhIL-15 to a final concentration of 30 ng/mL.^[6] Incubate for 18-24 hours at 37°C.

- **Staining:** Harvest the cells and stain with fluorochrome-conjugated anti-CD56 and anti-CD69 antibodies for 30 minutes at 4°C in the dark.
- **Flow Cytometry Analysis:** Wash the cells and acquire data on a flow cytometer. Analyze the percentage of CD69+ cells within the CD56+ NK cell population.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This assay evaluates the potential for AMG 714 to induce ADCC against IL-15R α -expressing target cells. Based on published data, AMG 714 is not expected to have ADCC activity.^{[1][5]} This protocol serves as a method for verification.

Materials:

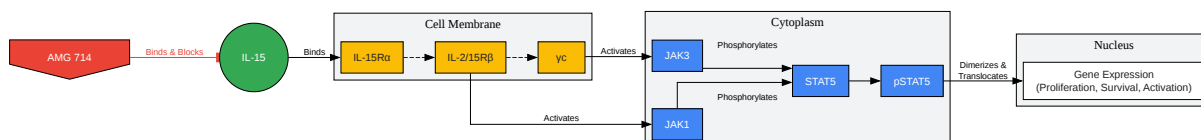
- Human Peripheral Blood Mononuclear Cells (PBMCs) as effector cells
- IL-15R α expressing target cells (e.g., monocytes within the PBMC population)
- AMG 714
- Isotype control antibody
- Anti-CD20 antibody (positive control for B-cell lysis)
- Recombinant Human IL-15 (rhIL-15)
- RPMI 1640 medium supplemented with 10% FBS
- Cell viability dye (e.g., 7-AAD or a live/dead fixable dye)
- Fluorochrome-conjugated anti-human CD14 (for monocytes) and CD19 (for B-cells) antibodies

Protocol:

- **PBMC Isolation:** Isolate PBMCs from healthy donors.

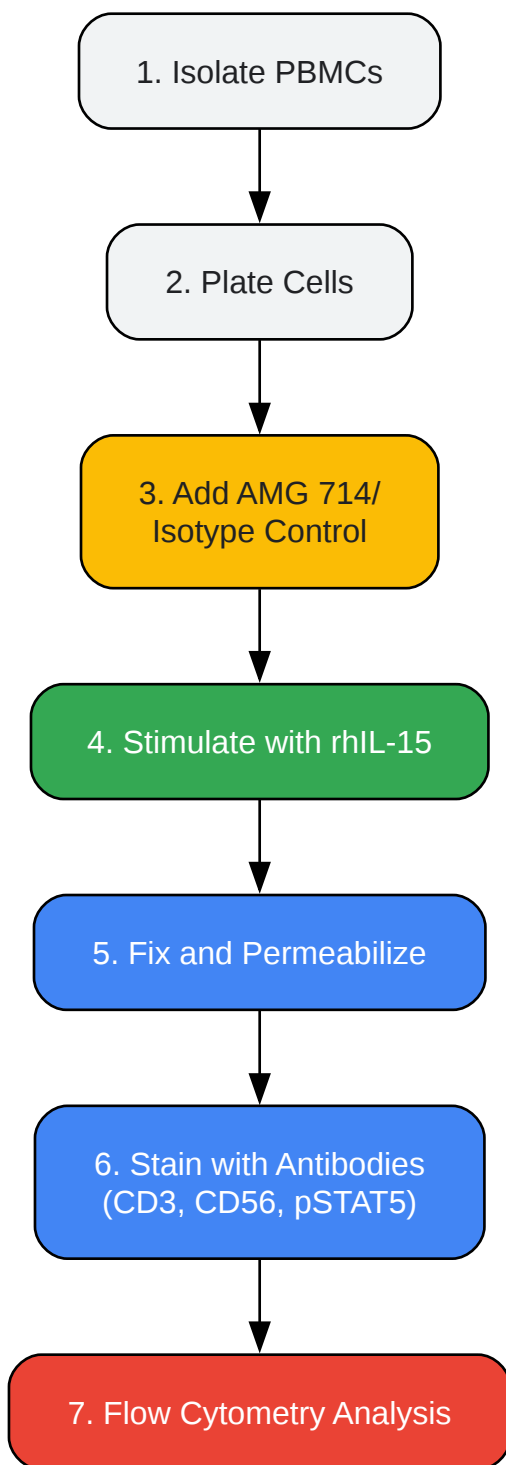
- Cell Plating: Plate PBMCs at a density of 5×10^5 cells/well in a 96-well U-bottom plate.
- Antibody Addition: Add serial dilutions of AMG 714, isotype control, or anti-CD20 antibody.
- IL-15 Co-culture: Add rhIL-15 to a final concentration of 500 pg/mL to mimic the inflammatory environment and promote the formation of the IL-15/IL-15R α complex on target cells.[5]
- Incubation: Incubate the plate for 4-6 hours at 37°C.
- Staining: Add the cell viability dye and fluorochrome-conjugated antibodies against CD14 and CD19. Incubate for 30 minutes at 4°C in the dark.
- Flow Cytometry Analysis: Acquire data on a flow cytometer. Analyze the percentage of dead cells within the target cell populations (CD14+ monocytes for AMG 714 and isotype control, and CD19+ B-cells for the anti-CD20 positive control).

Visualizations



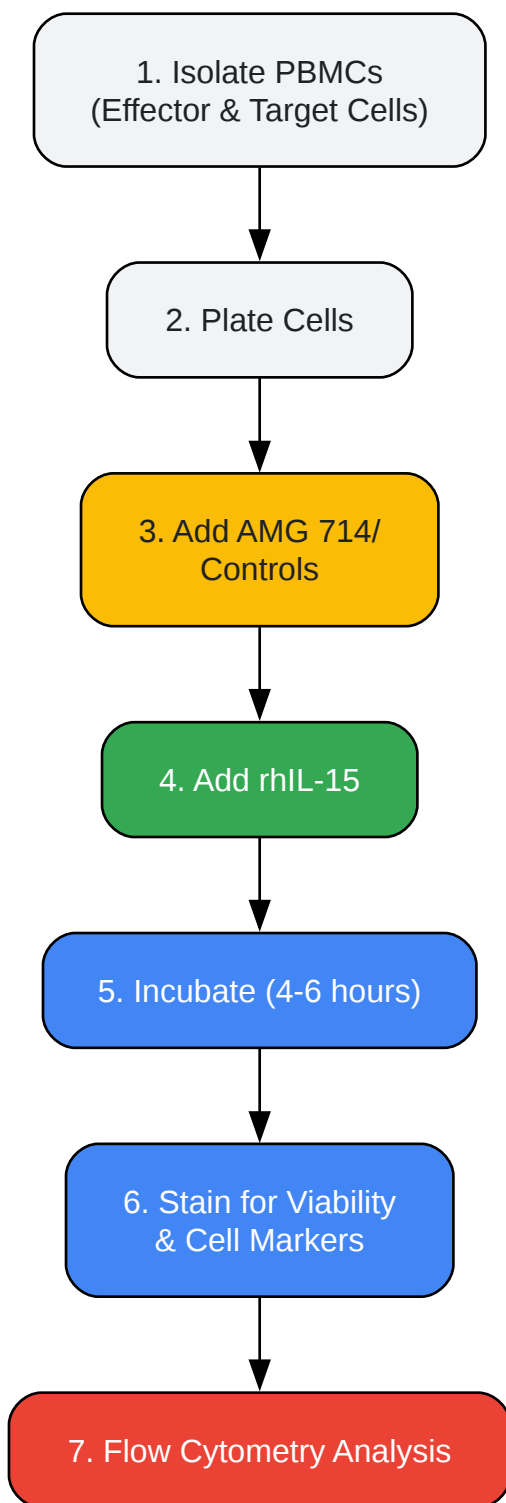
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Caption: AMG 714 blocks IL-15 signaling pathway.



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Caption: Workflow for pSTAT5 inhibition assay.



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Caption: Workflow for ADCC assay.

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